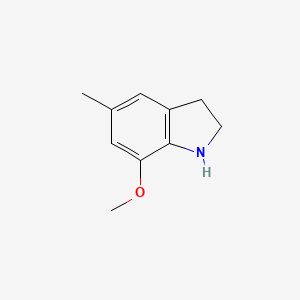

7-Methoxy-5-methyl-2,3-dihydro-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

7-methoxy-5-methyl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C10H13NO/c1-7-5-8-3-4-11-10(8)9(6-7)12-2/h5-6,11H,3-4H2,1-2H3 |

InChI Key |

JZZJYEUREYLFOA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=C1)OC)NCC2 |

Origin of Product |

United States |

Significance of the Indole and Dihydroindole Scaffold in Medicinal Chemistry

The indole (B1671886) ring system, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged scaffold in medicinal chemistry. nih.govresearchgate.net It is a component of the essential amino acid tryptophan and serves as a precursor for a multitude of secondary metabolites. nih.gov The indole nucleus is found in a vast array of natural and synthetic compounds that exhibit significant biological activity. nih.govijpsr.com Its structural versatility allows it to mimic peptides and bind to various proteins, making it a valuable framework for designing new drugs. nih.govmdpi.com

Indole derivatives have demonstrated a wide spectrum of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective activities. mdpi.comnih.govopenmedicinalchemistryjournal.com For instance, compounds like indole-3-carbinol (B1674136), found in cruciferous vegetables, and its dimer have shown anticancer effects in hormone-dependent cancers. mdpi.com The synthetic drug Indomethacin (B1671933) is a well-known non-steroidal anti-inflammatory agent. nih.gov The significance of this scaffold is further underscored by the number of FDA-approved drugs containing the indole moiety. mdpi.com

The 2,3-dihydro-1H-indole, commonly known as indoline (B122111), is the saturated analog of indole. This scaffold is also a key component in numerous biologically active compounds. The reduction of the C2-C3 double bond of indole to form indoline alters the planarity and electronic properties of the molecule, which can lead to different biological activities and improved pharmacokinetic properties. Indoline-based compounds have been investigated as dual 5-LOX/sEH inhibitors for their anti-inflammatory potential. acs.org

Overview of Methoxy and Methyl Substituted Indole Derivatives in Natural Products and Pharmaceuticals

The biological activity of the indole (B1671886) scaffold can be significantly modulated by the introduction of various substituents. Methoxy (B1213986) (-OCH3) and methyl (-CH3) groups are common substitutions found in many naturally occurring and synthetic indole derivatives.

Methoxy groups are known to be electron-donating, which enhances the electron-rich nature of the indole ring system. This increased reactivity can be strategically used in the synthesis of more complex molecules. chim.it The presence and position of methoxy groups on the indole ring can have a profound impact on the biological activity of the compound. For example, 5,6-dimethoxy-2-methyl-3-(2-(4-phenylpiperazin-1-yl)ethyl)-1H-indole, known as Oxypertine, is an antipsychotic agent. researchgate.net Methoxy-substituted indoles are integral to numerous pharmaceuticals and natural products and have been a subject of research for decades. chim.itacs.org The synthesis of methoxy-activated indoles is a strategy for diversifying the regiochemical behavior of these compounds. chim.it

Similarly, methyl substitution can influence the lipophilicity, steric profile, and metabolic stability of indole derivatives, thereby affecting their pharmacological properties. The position of the methyl group is crucial in determining its effect on biological activity. For instance, Pravadoline, an analgesic, features a methyl group at the 2-position of the indole ring. researchgate.net

The combination of methoxy and methyl groups on the indole or dihydroindole scaffold can lead to compounds with unique and potent biological activities. For example, 5-Methoxy-7-methyl-1H-indole is a known chemical entity. sigmaaldrich.com

Scope and Research Focus on 7 Methoxy 5 Methyl 2,3 Dihydro 1h Indole and Its Analogs

General Approaches to the 2,3-Dihydroindole Core Synthesis

The construction of the 2,3-dihydroindole core is a fundamental step in the synthesis of a wide array of biologically active molecules and natural products. researchgate.net Over the years, chemists have devised several powerful methods to achieve this, primarily revolving around the reduction of the corresponding indole, cyclization reactions of acyclic precursors, and asymmetric hydrogenation techniques to control stereochemistry.

Reductive Methodologies for Indole to 2,3-Dihydroindole Transformation

The conversion of an indole to a 2,3-dihydroindole represents a formal reduction of the C2-C3 double bond within the pyrrole (B145914) ring. This transformation is challenging due to the aromatic stability of the indole nucleus. nih.gov However, various reductive methods have been successfully employed.

Catalytic hydrogenation is a common and environmentally benign approach. nih.gov Heterogeneous catalysts, such as platinum on carbon (Pt/C), have been shown to be effective, often in the presence of an acid activator like p-toluenesulfonic acid in an aqueous medium. nih.gov The acid is believed to protonate the indole, breaking its aromaticity and facilitating hydrogenation. Homogeneous catalysts, including complexes of rhodium, ruthenium, and iridium, have also been utilized for the hydrogenation of N-protected indoles. nih.gov

Chemical reduction methods offer an alternative to catalytic hydrogenation. Reagents like sodium cyanoborohydride (NaBH3CN) can selectively reduce indoles to indolines. nih.gov Other systems, such as triethylsilane in the presence of a strong acid like trifluoroacetic acid, are also effective. nih.gov These methods often proceed under milder conditions but may generate stoichiometric amounts of waste. nih.gov

| Reductive Method | Catalyst/Reagent | Key Features | Reference |

| Catalytic Hydrogenation | Pt/C, p-toluenesulfonic acid | Environmentally benign, uses H2 gas. | nih.gov |

| Homogeneous Hydrogenation | Rh, Ru, Ir complexes | Effective for N-protected indoles. | nih.gov |

| Chemical Reduction | NaBH3CN | Selective reduction. | nih.gov |

| Chemical Reduction | Triethylsilane/TFA | Effective under acidic conditions. | nih.gov |

Cyclization Reactions in Dihydroindole Ring Formation

The formation of the dihydroindole ring through cyclization involves the construction of the five-membered nitrogen-containing ring from an acyclic precursor. These methods are highly versatile and allow for the introduction of various substituents on both the aromatic and heterocyclic rings.

Palladium-catalyzed intramolecular cyclization is a powerful tool for indole and dihydroindole synthesis. acs.orgorganic-chemistry.orgresearchgate.net For instance, the cyclization of 2-alkynylanilines can lead to the formation of the indole core. mdpi.com Modifications of these methods can be tailored to produce dihydroindoles. Nickel/photoredox dual catalysis has been employed for the synthesis of indolines from iodoacetanilides and alkenes in a single step, demonstrating high regioselectivity. nih.gov

Radical cyclizations provide another avenue to dihydroindoles. A formal radical cyclization onto aromatic rings has been developed to synthesize a variety of benzo-fused nitrogen heterocycles, including 2,3-dihydroindoles. nih.gov This approach often involves the generation of a radical species that subsequently attacks the aromatic ring to form the five-membered ring. Visible-light-mediated intramolecular reductive cyclization of N-allyl-2-haloanilines using tris(trimethylsilyl)silane (B43935) offers a metal-free approach to functionalized indolines. rsc.org

Asymmetric Hydrogenation Techniques for Dihydroindole Synthesis

The development of asymmetric methods for dihydroindole synthesis is of significant interest due to the prevalence of chiral indolines in pharmaceuticals. Asymmetric hydrogenation of indoles and their derivatives stands out as a direct and atom-economical approach to enantiomerically enriched indolines. chinesechemsoc.orgrsc.orgresearchgate.net

Transition metal catalysts featuring chiral ligands are central to this field. Iridium complexes with chiral bisphosphine-thiourea ligands have been successfully used for the highly efficient asymmetric hydrogenation of challenging aryl-substituted unprotected indoles. chinesechemsoc.org Similarly, iridium complexes derived from P–OP ligands, in conjunction with a reusable Brønsted acid, can efficiently convert unprotected indoles to enantiomerically enriched indolines. rsc.org The Brønsted acid is thought to activate the indole ring towards hydrogenation by disrupting its aromaticity. rsc.org

Palladium-catalyzed asymmetric hydrogenation of unprotected indoles activated by Brønsted acids has also been reported. For instance, a palladium catalyst in the presence of L-(–)-camphorsulfonic acid under high hydrogen pressure can produce chiral indolines with high yields and enantioselectivity. Rhodium complexes with chiral bisphosphine ligands, such as PhTRAP, have been developed for the highly enantioselective hydrogenation of N-protected indoles. researchgate.net

| Catalyst System | Substrate Type | Key Outcome | Reference |

| Ir/bisphosphine-thiourea | Unprotected aryl-substituted indoles | High reactivity and stereocontrol. | chinesechemsoc.org |

| Ir/P–OP ligand & Brønsted acid | Unprotected indoles | Enantiomerically enriched indolines. | rsc.org |

| Pd(OTFA)2/(R)-H8-BINAP & L-CSA | Unprotected indoles | High yields and enantioselectivity. | |

| [Rh(nbd)2]SbF6/PhTRAP | N-protected indoles | High enantioselectivity. | researchgate.net |

Specific Strategies for Methoxy- and Methyl-Substituted Dihydroindoles

The synthesis of this compound requires the regioselective introduction of a methoxy group at the C-7 position and a methyl group at the C-5 position of the dihydroindole scaffold. This can be achieved either by starting with appropriately substituted precursors or by functionalizing the pre-formed dihydroindole ring.

Introduction of Methoxy Functionality at C-7 in the Dihydroindole Scaffold

The introduction of a methoxy group at the C-7 position can be accomplished through several synthetic routes. One common approach is to start with a precursor that already contains the methoxy group in the desired position. For example, a substituted aniline (B41778) with a methoxy group ortho to the amino group can be used as a starting material for various cyclization strategies.

The synthesis of methoxy-activated indoles has been extensively reviewed, with methods like the Fischer, Bischler, and Hemetsberger indole syntheses being commonly employed. chim.it These classical methods can be adapted to use starting materials that lead to 7-methoxy-substituted indoles, which can then be reduced to the corresponding dihydroindoles. For instance, the Bartoli indole synthesis, which involves the reaction of a nitroarene with a vinyl Grignard reagent, can be used to prepare 7-substituted indoles from the corresponding ortho-substituted nitrobenzenes. youtube.com

Direct methoxylation of the dihydroindole ring is less common due to challenges in controlling regioselectivity. However, for certain substrates, electrophilic aromatic substitution reactions could potentially be employed, although the directing effects of the existing substituents would need to be carefully considered.

Regioselective Methylation at C-5 of the Dihydroindole Ring

The introduction of a methyl group at the C-5 position of the dihydroindole ring can also be achieved through either building block approaches or direct functionalization. Starting with a 4-methylaniline derivative allows for the methyl group to be incorporated into the final dihydroindole structure from the outset.

Direct C-H alkylation of the indoline core offers a more convergent approach. Bismuth(III)-catalyzed regioselective functionalization at the C-5 position of indolines has been demonstrated, providing a method for the introduction of alkyl groups at this position. researchgate.net Solvent-controlled regioselective C(5)-H bond alkylations of indolines with para-quinone methides under metal-free conditions have also been developed. researchgate.net

Multi-Step Synthesis of Complex this compound Derivatives

The synthesis of more complex derivatives of this compound can be achieved by introducing additional functional groups onto the core structure. This can be accomplished either by using more complex starting materials in the initial synthesis or by functionalizing the dihydroindole ring after its formation.

For instance, electrophilic substitution reactions can be used to introduce substituents onto the aromatic ring of the dihydroindole. The position of substitution will be directed by the existing methoxy and methyl groups. Furthermore, the nitrogen atom of the dihydroindole ring can be functionalized through various reactions, such as alkylation, acylation, or arylation, to introduce a wide range of substituents.

A representative multi-step synthesis of a complex derivative could involve the following conceptual steps:

Synthesis of the Core Dihydroindole: Preparation of this compound as previously described.

N-Functionalization: Reaction of the dihydroindole with an appropriate electrophile to introduce a substituent on the nitrogen atom. For example, reaction with an alkyl halide in the presence of a base would yield an N-alkylated derivative.

C-Functionalization: Introduction of a substituent onto the aromatic ring via an electrophilic aromatic substitution reaction, such as nitration or halogenation, followed by further transformations of the newly introduced group.

An illustrative, albeit general, reaction scheme for the derivatization of a dihydroindole is presented below:

| Step | Reactant 1 | Reactant 2 | Reagents and Conditions | Product |

| 1 | This compound | Alkyl Halide (R-X) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 1-Alkyl-7-methoxy-5-methyl-2,3-dihydro-1H-indole |

| 2 | 1-Alkyl-7-methoxy-5-methyl-2,3-dihydro-1H-indole | Nitrating Agent (e.g., HNO₃/H₂SO₄) | Low Temperature | 1-Alkyl-7-methoxy-5-methyl-nitro-2,3-dihydro-1H-indole |

| 3 | 1-Alkyl-7-methoxy-5-methyl-nitro-2,3-dihydro-1H-indole | Reducing Agent (e.g., SnCl₂/HCl) | Heat | Amino-1-alkyl-7-methoxy-5-methyl-2,3-dihydro-1H-indole |

This table outlines a sequence for introducing both an N-alkyl group and an amino group onto the core dihydroindole structure, demonstrating how more complex derivatives can be accessed through a multi-step process.

Optimization of Synthetic Routes for Scalability and Efficiency

The optimization of synthetic routes for the large-scale production of this compound and its derivatives is crucial for industrial applications. Key areas for optimization include reaction conditions, catalyst selection, solvent choice, and purification methods.

For the synthesis of the indole precursor, optimization of the Fischer indole synthesis often focuses on the choice of acid catalyst and reaction temperature to maximize yield and minimize side-product formation. The use of solid-supported acid catalysts can facilitate easier work-up and catalyst recycling, which is advantageous for scalability.

The reduction of the indole to the dihydroindole is another critical step where optimization can significantly impact efficiency. While various reducing agents are effective, their cost, safety, and the ease of product isolation are important considerations for large-scale synthesis. Catalytic hydrogenation, for example, is often preferred in industrial settings due to the use of a recyclable catalyst and the generation of minimal waste.

A data table summarizing potential optimization parameters for a key synthetic step is provided below:

| Parameter | Standard Condition | Optimized Condition for Scalability | Rationale for Optimization |

| Catalyst (Indole Synthesis) | Protic Acid (e.g., H₂SO₄) | Solid Acid Catalyst (e.g., Amberlyst-15) | Ease of separation, reusability, reduced corrosive waste. |

| Solvent (Indole Synthesis) | High-boiling point organic solvent | Greener solvent (e.g., water, ethanol) or solvent-free conditions | Reduced environmental impact, improved safety profile. |

| Reducing Agent (Indole Reduction) | Metal Hydride (e.g., NaBH₃CN) | Catalytic Hydrogenation (H₂/Pd-C) | Atom economy, reduced waste, catalyst recyclability. |

| Purification Method | Column Chromatography | Crystallization or Distillation | Lower cost, higher throughput, reduced solvent usage. |

By systematically evaluating and optimizing these and other reaction parameters, the synthesis of this compound and its derivatives can be made more efficient, cost-effective, and environmentally friendly for large-scale production.

Mechanistic Investigations of 7 Methoxy 5 Methyl 2,3 Dihydro 1h Indole and Its Bioactive Analogs at the Molecular Level

Identification of Key Biochemical Targets and Pathways

Research into the molecular targets of 7-Methoxy-5-methyl-2,3-dihydro-1H-indole and its analogs has revealed a diverse range of interactions with key cellular components. While direct studies on the specific biochemical targets of this compound are limited, investigations into structurally related compounds provide significant insights into its potential mechanisms of action.

A notable analog, 5-methoxy-7-methyl-1H-indole-2-carboxylic acid, has been shown to interact with mitochondrial dihydrolipoamide (B1198117) dehydrogenase, a critical enzyme in cellular energy metabolism. By modulating the activity of this enzyme, the compound may exert neuroprotective effects and reduce oxidative stress. Furthermore, this analog can inhibit tryptophan dioxygenase, an enzyme involved in tryptophan metabolism, which could lead to increased levels of tryptophan and potentially affect neurotransmitter synthesis.

Other bioactive indole (B1671886) analogs have been identified as potent modulators of various signaling pathways. For instance, certain methoxyindoles and methylindoles can function as agonists or antagonists of the human Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating the expression of genes associated with xenobiotic metabolism, immune responses, and cell cycle control. nih.gov Specifically, 7-methoxy-1H-indole has been identified as an agonist of the AhR. nih.gov

The indole nucleus is also a key feature in compounds designed to target fundamental cellular processes such as cell division. Analogs of this compound have been developed as inhibitors of tubulin polymerization, a critical process for microtubule formation and mitotic spindle assembly during cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells. Moreover, some indole derivatives have been found to inhibit topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription.

The table below summarizes the key biochemical targets identified for various bioactive indole analogs.

| Indole Analog | Biochemical Target | Affected Pathway |

| 5-methoxy-7-methyl-1H-indole-2-carboxylic acid | Mitochondrial Dihydrolipoamide Dehydrogenase | Cellular Energy Metabolism |

| 5-methoxy-7-methyl-1H-indole-2-carboxylic acid | Tryptophan Dioxygenase | Tryptophan Metabolism |

| 7-methoxy-1H-indole | Aryl Hydrocarbon Receptor (AhR) | Gene Expression Regulation |

| Various 2-phenylindoles | Tubulin | Microtubule Dynamics, Cell Cycle |

| 3-methyl-2-phenyl-1H-indoles | Topoisomerase II | DNA Replication and Transcription |

Receptor Binding Dynamics and Ligand-Target Interactions

The biological effects of this compound and its analogs are intimately linked to their binding affinity and interaction with specific receptors. While the precise binding dynamics of the parent compound are not extensively documented, studies on related indole derivatives offer valuable insights into the potential ligand-target interactions.

Methoxy-substituted indole analogs have demonstrated significant binding affinity for various receptors, including serotonin (B10506) receptors. For example, certain N1-benzenesulfonylindole analogs with methoxy (B1213986) substitutions exhibit high affinity for human 5-HT6 serotonin receptors, which are implicated in neurological and psychiatric disorders. The position and nature of the substituents on the indole ring play a crucial role in determining the binding affinity and selectivity.

Molecular docking studies have been instrumental in elucidating the binding modes of indole derivatives with their target proteins. These computational analyses have shown that indole compounds can interact with the active sites of enzymes through a combination of hydrogen bonds and pi-stacked interactions. For instance, docking studies of 1,3,5-trisubstituted indole derivatives with matrix metalloproteinase-2 (MMP-2), an enzyme involved in cancer progression, revealed that these compounds can form hydrogen bonds with key amino acid residues in the active site, such as Glu202. The hydrophobic portions of the indole derivatives were also observed to interact with nonpolar surface areas of the enzyme.

In the context of antimicrobial activity, molecular docking has been used to predict the interaction of indole-based compounds with microbial enzymes like UDP-N-acetylmuramate-L-alanine ligase (MurC) and human lanosterol (B1674476) 14α-demethylase. These studies indicate that the indole moiety can fit well within the active site of these enzymes, leading to their inhibition.

The following table presents a summary of receptor binding data for selected indole analogs.

| Indole Analog Class | Target Receptor/Enzyme | Key Interactions |

| N1-benzenesulfonylindoles | Human 5-HT6 Serotonin Receptor | High affinity binding |

| 1,3,5-trisubstituted indoles | Matrix Metalloproteinase-2 (MMP-2) | Hydrogen bonding with active site residues (e.g., Glu202), hydrophobic interactions |

| Various indole derivatives | UDP-N-acetylmuramate-L-alanine ligase (MurC) | Hydrogen bonds and pi-stacked interactions in the active site |

| Various indole derivatives | Human lanosterol 14α-demethylase | Hydrogen bonds and pi-stacked interactions in the active site |

Allosteric Modulation Mechanisms of Indole-Derived Compounds

A fascinating aspect of the bioactivity of indole derivatives lies in their ability to act as allosteric modulators. Unlike orthosteric ligands that bind to the primary active site of a receptor, allosteric modulators bind to a distinct site, thereby altering the receptor's conformation and modulating the binding and/or efficacy of the primary ligand. This mechanism offers several advantages, including greater specificity and a reduced risk of side effects.

The indole scaffold has proven to be a versatile template for the development of allosteric modulators for a variety of receptors, particularly G protein-coupled receptors (GPCRs). A prominent example is the allosteric modulation of the cannabinoid CB1 receptor by indole-2-carboxamide derivatives. These compounds can either positively or negatively modulate the binding of orthosteric agonists to the CB1 receptor. Structure-activity relationship (SAR) studies have revealed that the nature of the substituents on the indole ring, particularly at the C3 and C5 positions, as well as the length of the linker between the indole core and other parts of the molecule, are critical for determining the allosteric modulatory effects.

Furthermore, indole derivatives have been identified as allosteric inhibitors of enzymes. For instance, substituted indole derivatives have been discovered to act as allosteric inhibitors of the m6A-RNA methyltransferase METTL3-14 complex, which plays a role in mRNA modification and has been implicated in certain cancers. These compounds bind to a site distinct from the active site, leading to a noncompetitive inhibition of the enzyme's activity.

The ability of indole-fused compounds to induce conformational changes in their target proteins is a key aspect of their allosteric mechanism. This can lead to biased signaling, where the allosteric modulator preferentially activates certain downstream signaling pathways over others. For example, some indole-2-carboxamide allosteric modulators of the CB1 receptor have been shown to induce β-arrestin-mediated signaling while having negative modulatory effects on G-protein coupling.

The table below highlights examples of indole-derived allosteric modulators and their targets.

| Indole Derivative Class | Target | Modulation Type |

| Indole-2-carboxamides | Cannabinoid CB1 Receptor | Positive and Negative Allosteric Modulation |

| Substituted Indoles | m6A-RNA Methyltransferase (METTL3-14) | Allosteric Inhibition |

| N-acetylserotonin (an indoleamine) | Indoleamine 2,3-dioxygenase 1 (IDO1) | Positive Allosteric Modulation |

Elucidation of Biological Action at the Cellular Level

The interactions of this compound and its analogs at the molecular level ultimately manifest as distinct biological actions at the cellular level. These effects can range from the inhibition of cell proliferation and induction of apoptosis to the modulation of cellular differentiation and inflammatory responses.

In the context of cancer research, several indole derivatives have demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines. For example, certain 2-(thiophen-2-yl)-1H-indole derivatives have been shown to cause cell cycle arrest at the S and G2/M phases in HCT-116 colon cancer cells. This cell cycle arrest is often accompanied by the downregulation of oncogenic microRNAs and signaling molecules. Similarly, 1,3,5-trisubstituted indole derivatives have been found to inhibit the proliferation of MCF-7 breast cancer cells and induce DNA fragmentation, a hallmark of apoptosis.

The cellular effects of these compounds are often linked to their ability to interfere with key cellular machinery. As mentioned earlier, the inhibition of tubulin polymerization by certain indole analogs directly disrupts the formation of the mitotic spindle, leading to a halt in cell division and subsequent cell death.

Beyond cancer, indole derivatives have shown promise in modulating other cellular processes. For instance, a dihydrobenzofuran derivative isolated from Myristica fragrans, which shares some structural similarities with dihydroindoles, has been shown to have anti-obesity effects in vitro. This compound was found to reduce triglyceride accumulation in 3T3-L1 preadipocytes and downregulate the expression of key proteins involved in adipogenesis.

The following table summarizes the observed cellular effects of various bioactive indole analogs.

| Indole Analog Class | Cell Line/Model | Observed Cellular Effect |

| 2-(thiophen-2-yl)-1H-indoles | HCT-116 (Colon Cancer) | Cell cycle arrest at S and G2/M phases |

| 1,3,5-trisubstituted indoles | MCF-7 (Breast Cancer) | Inhibition of proliferation, induction of DNA fragmentation (apoptosis) |

| Dihydrobenzofuran derivative | 3T3-L1 (Preadipocytes) | Reduced triglyceride accumulation, downregulation of adipogenesis markers |

Future Research Directions and Therapeutic Implications

Rational Design and Synthesis of Advanced 7-Methoxy-5-methyl-2,3-dihydro-1H-indole Derivatives

The rational design of new derivatives is a cornerstone of modern drug discovery. Starting with the this compound core, future efforts will concentrate on systematic structural modifications to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be crucial in guiding these modifications.

Key strategies for derivatization include:

N-Substitution: The secondary amine at the N-1 position is a prime site for modification. Introducing various substituents such as alkyl, aryl, acyl, and sulfonyl groups can significantly alter the molecule's interaction with biological targets. For instance, the optimization of a series of 3-(piperazinylmethyl)indole derivatives into potent 5-HT6 receptor antagonists involved modifications at the N-1 position with a (2-bromophenyl)sulfonyl group, which proved critical for high affinity. nih.gov

Aromatic Ring Substitution: While the core molecule has methoxy (B1213986) and methyl groups, further substitution on the benzene (B151609) ring could be explored. The addition of halogens, nitro groups, or other functional groups can modulate electronic properties and provide new interaction points with target proteins.

Pyrroline Ring Modification: Introducing substituents on the C-2 and C-3 positions of the dihydroindole ring can influence the molecule's stereochemistry and conformational flexibility, which are often critical for specific biological activity.

The design process can be significantly enhanced by computational methods, such as molecular docking, which allows for the prediction of binding affinities and orientations of designed ligands within the active site of a target protein. This approach was successfully used in designing 1H-indole derivatives as selective COX-2 inhibitors, where docking studies revealed that a methylsulfonyl group was oriented into a key secondary pocket of the enzyme. researchgate.net

Table 1: Potential Strategies for Rational Design of Derivatives

| Modification Site | Rationale for Modification | Potential Functional Groups | Desired Outcome |

|---|---|---|---|

| N-1 Position | Modulate target binding, solubility, and metabolic stability. | Arylsulfonyl, Benzyl, Acyl | Enhanced potency and selectivity; Improved pharmacokinetic profile. |

| Aromatic Ring (C4, C6) | Alter electronic properties and create new hydrogen bonding or hydrophobic interactions. | Halogens (F, Cl, Br), Cyano, Trifluoromethyl | Increased target affinity and cell permeability. |

| C-2/C-3 Positions | Introduce chirality and control molecular conformation. | Small alkyl groups, Hydroxyl, Carboxamide | Improved stereospecific binding and target selectivity. |

Exploration of Novel Biological Targets for Therapeutic Development

The indole (B1671886) and dihydroindole frameworks are associated with a wide range of biological activities, suggesting that this compound derivatives could interact with multiple biological targets. chemimpex.com Future research should aim to systematically screen these derivatives against various targets to uncover new therapeutic potentials.

Potential areas for exploration include:

Central Nervous System (CNS) Disorders: Indole derivatives have shown significant promise in treating neurological and psychiatric conditions. chemimpex.com For example, substituted indoles have been developed as potent antagonists for the serotonin (B10506) 6 (5-HT6) receptor, a target for cognitive disorders like Alzheimer's disease. nih.gov Given this precedent, derivatives of this compound could be evaluated for their activity on various CNS receptors.

Oncology: The indole scaffold is present in numerous anti-cancer agents. The enzyme Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase often dysregulated in cancers like B-cell lymphomas, has been a target for indole-based inhibitors. nih.gov A focused library of this compound derivatives could be screened for inhibitory activity against EZH2 and other epigenetic targets or protein kinases involved in cancer progression.

Inflammatory Diseases: Certain indole derivatives are known to be selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme, a key target in anti-inflammatory therapy. researchgate.net The design of novel derivatives could focus on mimicking the structural features of known COX-2 inhibitors to develop new anti-inflammatory candidates.

Metabolic Syndrome: Recent studies have identified compounds with a chromeno[4,3-c]pyrazol-4-one structure, which can be synthesized from methoxy-substituted precursors, as inducers of Activating Transcription Factor 3 (ATF3), a promising target for managing metabolic syndrome. nih.gov This suggests that indole-based structures could also be explored for their potential to modulate metabolic pathways.

Table 2: Potential Biological Targets and Therapeutic Implications

| Biological Target Class | Specific Example | Therapeutic Area | Rationale |

|---|---|---|---|

| G-Protein Coupled Receptors | 5-HT6 Receptor | Alzheimer's Disease | Indole scaffolds are known to bind with high affinity to serotonin receptors. nih.gov |

| Enzymes (Epigenetic) | EZH2 | B-cell Lymphoma | Indole-based carboxamides are potent and selective EZH2 inhibitors. nih.gov |

| Enzymes (Inflammation) | COX-2 | Arthritis, Pain | Diarylheterocycles, including indoles, are established COX-2 inhibitor scaffolds. researchgate.net |

| Transcription Factors | ATF3 | Metabolic Syndrome | Modulators of ATF3 have shown potential in preclinical models of metabolic disease. nih.gov |

Development of Sustainable and Scalable Synthetic Processes

For any promising compound to move from the laboratory to clinical application, the development of a robust, scalable, and sustainable synthetic route is essential. Future research in this area will focus on improving the synthesis of this compound and its derivatives by adhering to the principles of green chemistry.

Traditional indole syntheses, such as the Fischer indole synthesis, often require harsh conditions (strong acids, high temperatures) and can generate significant waste. rsc.orgresearchgate.net Dihydroindoles are typically obtained by the reduction of corresponding indoles. nih.gov The development of modern, more efficient methods is a key research goal.

Areas for improvement include:

Catalysis: Employing novel catalytic systems, such as those based on earth-abundant metals or even metal-free organocatalysts, can lead to milder reaction conditions and higher efficiency. openmedicinalchemistryjournal.com

Process Optimization: Reducing the number of synthetic steps through tandem or one-pot reactions minimizes waste, solvent usage, and energy consumption. researchgate.net

Atom Economy: Designing synthetic routes where the maximum number of atoms from the starting materials are incorporated into the final product.

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical fluids. openmedicinalchemistryjournal.com

A recent report on a general and scalable synthesis of polysubstituted indoles highlights a two-step process from readily available nitroarenes, demonstrating a move towards more practical and efficient protocols that avoid column chromatography. researchgate.net Similar strategies could be adapted for the large-scale production of this compound derivatives.

Table 3: Comparison of Synthetic Approaches

| Feature | Traditional Synthesis (e.g., Classic Fischer Indole) | Sustainable/Scalable Synthesis |

|---|---|---|

| Catalyst | Strong mineral acids (e.g., HCl, H2SO4) | Reusable solid acids, transition metal catalysts, organocatalysts. |

| Conditions | High temperatures, harsh pH | Milder temperatures, near-neutral pH. |

| Solvents | Potentially hazardous organic solvents. | Green solvents (water, ethanol) or solvent-free conditions. |

| Efficiency | Multiple steps, often requiring purification by chromatography. | Fewer steps, one-pot processes, non-chromatographic purification. northwestern.edu |

| Waste | Lower atom economy, significant byproducts. | High atom economy, minimal waste generation. |

Integration of Multidisciplinary Approaches in Indole and Dihydroindole Research

The complexity of drug discovery and development necessitates a multidisciplinary approach. Advancing the therapeutic potential of this compound will require collaboration across several scientific fields.

Computational Chemistry: As mentioned, in silico methods are vital for the initial design and prioritization of candidate molecules. Predictive models for ADME (absorption, distribution, metabolism, and excretion) properties can help identify compounds with a higher likelihood of success in later-stage development, reducing the reliance on extensive and costly experimental screening. acs.org

Chemical Biology: Once potent derivatives are synthesized, chemical probes can be developed to study their mechanism of action in a biological context. These tools help identify the specific molecular targets of a compound and elucidate its effects on cellular signaling pathways, providing a deeper understanding of its therapeutic and potential off-target effects.

Structural Biology: Obtaining co-crystal structures of lead compounds bound to their protein targets provides invaluable atomic-level insight into the binding interactions. This information is crucial for guiding further rounds of rational design to improve affinity and selectivity, as demonstrated in the development of EZH2 inhibitors where a co-crystal structure confirmed the binding mode. nih.gov

Translational Medicine: This field acts as the bridge between preclinical laboratory findings and human clinical trials. It involves the use of relevant disease models and biomarkers to assess the efficacy of a drug candidate and predict its potential for success in patients.

By integrating these diverse disciplines, researchers can create a more efficient and informed pipeline for drug discovery, accelerating the journey of promising compounds like derivatives of this compound from a chemical concept to a potential therapeutic reality.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Methoxy-5-methyl-2,3-dihydro-1H-indole, and how can reaction yields be improved?

- Methodology :

- Core synthesis : Start with functionalized indole precursors. For methoxy group introduction, use electrophilic substitution with methylating agents (e.g., dimethyl sulfate) under controlled pH.

- Reduction step : Catalytic hydrogenation (e.g., Pd/C or Raney Ni) of the 2,3-dihydroindole core under hydrogen atmosphere (1–3 atm) at 50–80°C .

- Yield optimization : Monitor reaction progress via HPLC or TLC. Use anhydrous solvents (e.g., THF or DCM) and inert atmospheres (N₂/Ar) to minimize side reactions .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

- Methodology :

- NMR spectroscopy : ¹H and ¹³C NMR to verify substitution patterns (e.g., methoxy protons at δ 3.7–3.9 ppm, dihydroindole protons at δ 2.8–3.2 ppm) .

- X-ray crystallography : Single-crystal analysis to resolve stereochemistry and bond angles, particularly for the dihydroindole ring .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragmentation patterns .

Q. How can purity and stability of this compound be assessed during storage?

- Methodology :

- HPLC purity checks : Use reverse-phase C18 columns with UV detection (λ = 254 nm). Compare retention times against standards .

- Stability studies : Store aliquots at –20°C under argon. Perform accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor via LC-MS for decomposition products .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

- Methodology :

- Molecular docking : Use software like AutoDock Vina to simulate interactions with receptors (e.g., serotonin receptors) based on the compound’s methoxy and dihydroindole motifs .

- ADMET prediction : Employ tools like SwissADME to estimate solubility (LogP), metabolic stability (CYP450 interactions), and blood-brain barrier permeability .

Q. What strategies resolve contradictions in reported synthetic yields for similar dihydroindole derivatives?

- Methodology :

- Comparative analysis : Replicate methods from literature (e.g., ’s BF₃·Et₂O catalysis vs. ’s PPh₃/CCl₄ system) under identical conditions.

- DOE (Design of Experiments) : Use factorial design to test variables (temperature, catalyst loading, solvent polarity) and identify critical yield drivers .

Q. How can the metabolic pathways of this compound be characterized in vitro?

- Methodology :

- Liver microsome assays : Incubate with human/rat liver microsomes and NADPH. Use LC-MS/MS to identify phase I metabolites (e.g., demethylation, hydroxylation) .

- CYP inhibition studies : Test against CYP3A4/2D6 isoforms using fluorogenic substrates to assess enzyme inhibition potential .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

- Methodology :

- Solvent screening : Use vapor diffusion with mixed solvents (e.g., hexane/EtOAc) to induce slow crystallization.

- Additive use : Introduce co-crystallization agents (e.g., carboxylic acids) to stabilize lattice formation .

Data Contradiction Analysis

Q. Why do reported melting points for structurally similar indoles vary across studies?

- Analysis :

- Impurity effects : Residual solvents or byproducts can depress melting points. Cross-validate purity via DSC (Differential Scanning Calorimetry) .

- Polymorphism : Different crystalline forms (e.g., enantiotropic vs. monotropic) may arise from varying recrystallization conditions .

Methodological Tables

Table 1 : Comparison of Synthetic Methods for Methoxyindole Derivatives

| Method | Catalyst/Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| BF₃·Et₂O-mediated alkylation | DCM, 30°C | 65 | 98.3 | |

| PPh₃/CCl₄ reduction | Acetonitrile, reflux | 72 | 97.8 |

Table 2 : Key Spectral Data for Structural Confirmation

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 2.8–3.2 (dihydroindole CH₂), 3.7–3.9 (OCH₃) | |

| HRMS | [M+H]⁺ = 192.1125 (calculated), 192.1123 (observed) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.